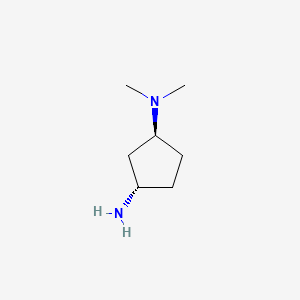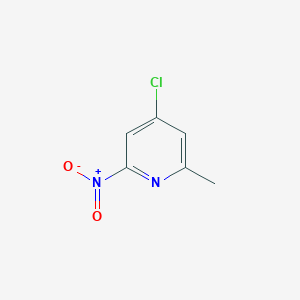
3-Amino-2-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C7H7NO2 . It is a derivative of benzaldehyde, characterized by the presence of an amino group at the third position and a hydroxyl group at the second position on the benzene ring. This compound is a white to light yellow solid with a distinct benzaldehyde-like aroma. It is soluble in organic solvents and is used as an intermediate in the synthesis of various chemical products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Amino-2-hydroxybenzaldehyde can be synthesized through several methods. One common method involves the condensation reaction between benzylamine and sodium hypochlorite. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale condensation reactions. The process is optimized for efficiency and cost-effectiveness, utilizing advanced techniques such as mechanosynthesis and solid-state melt reactions. These methods enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amino alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used under mild to moderate conditions.
Major Products:
Oxidation: Quinones
Reduction: Amino alcohols
Substitution: Various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
3-Amino-2-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of hydrazones, quinazolines, and Schiff bases.
Industry: The compound is used in the production of dyes, pigments, and polymer stabilizers.
Mécanisme D'action
The mechanism of action of 3-Amino-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The compound can form Schiff bases through condensation reactions with primary amines. These Schiff bases can chelate metal ions, influencing the electron distribution in the coordination sphere of the metal. This chelation can modulate the biological activity of the metal complexes, making them effective in various applications such as antimicrobial and anticancer agents .
Comparaison Avec Des Composés Similaires
- 2-Amino-3-hydroxybenzaldehyde
- 4-Amino-2-hydroxybenzaldehyde
- 3-Hydroxybenzaldehyde
Comparison:
- 2-Amino-3-hydroxybenzaldehyde: Similar in structure but with the amino group at the second position. It has similar chemical properties but may differ in reactivity due to the position of the functional groups .
- 4-Amino-2-hydroxybenzaldehyde: The amino group is at the fourth position, which can significantly alter its chemical behavior and applications .
- 3-Hydroxybenzaldehyde: Lacks the amino group, making it less reactive in certain types of chemical reactions compared to 3-Amino-2-hydroxybenzaldehyde .
This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various chemical processes.
Propriétés
Formule moléculaire |
C7H7NO2 |
|---|---|
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
3-amino-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H,8H2 |
Clé InChI |
XSZZWPBNDRGQIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)N)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Thieno[3,2-b]thiophen-3-ylmethanol](/img/structure/B13143858.png)




![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)



![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one](/img/structure/B13143916.png)

